Novobiocin calcium

Description

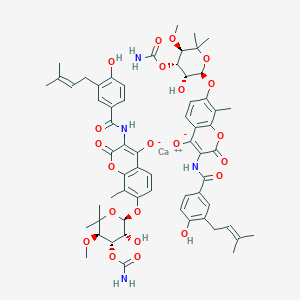

Structure

3D Structure of Parent

Properties

CAS No. |

4309-70-0 |

|---|---|

Molecular Formula |

C62H70CaN4O22 |

Molecular Weight |

1263.3 g/mol |

IUPAC Name |

calcium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate |

InChI |

InChI=1S/2C31H36N2O11.Ca/c2*1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h2*7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;;+2/p-2 |

InChI Key |

HEJBMFPJLCJWER-UHFFFAOYSA-L |

SMILES |

[Ca+2].CO[C@@H]1[C@@H](OC(=O)N)[C@@H](O)[C@H](Oc2ccc3C(=C(NC(=O)c4ccc(O)c(CC=C(C)C)c4)C(=O)Oc3c2C)[O-])OC1(C)C.CO[C@@H]5[C@@H](OC(=O)N)[C@@H](O)[C@H](Oc6ccc7C(=C(NC(=O)c8ccc(O)c(CC=C(C)C)c8)C(=O)Oc7c6C)[O-])OC5(C)C |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Ca+2] |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Ca+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

303-81-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albamycin, Novobiocin calcium |

Origin of Product |

United States |

Molecular Mechanisms of Action of Novobiocin Calcium

Inhibition of Bacterial DNA Gyrase

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2), is the primary target of novobiocin (B609625) in many bacteria. nih.govoup.com This enzyme is unique in its ability to introduce negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA strand separation during replication and transcription. d-nb.infonih.govuniprot.org Novobiocin selectively targets the GyrB subunit, disrupting the enzyme's energy-dependent activities. wikipedia.orgnih.gov

Binding Site Specificity on the Gyrase B Subunit (GyrB) ATPase Domain

Novobiocin calcium binds to a specific pocket within the N-terminal ATPase domain of the GyrB subunit. oup.comnih.govresearchgate.net This binding is competitive with ATP, the natural substrate for the ATPase reaction. scielo.brnih.gov The binding site for novobiocin partially overlaps with the ATP binding site, with the noviose sugar moiety of novobiocin occupying the same space as the adenine (B156593) ring of ATP. biorxiv.orgnih.gov

Several key amino acid residues within the GyrB ATPase domain are crucial for the specific interaction with novobiocin. In Escherichia coli, residues such as Asp73, Arg76, Gly77, Ile78, Arg136, and Thr165 have been identified as important for novobiocin binding. mdpi.comasm.org For instance, Arg136 forms a critical hydrogen bond with the coumarin (B35378) ring of novobiocin. nih.gov In Staphylococcus aureus, mutations in residues like Asp-89 and Ser-128 have been associated with novobiocin resistance, highlighting their role in the drug-target interaction. nih.gov The specificity of these interactions explains why certain mutations in the gyrB gene can confer resistance to novobiocin. nih.govasm.org

| Organism | GyrB Residue | Interaction with Novobiocin | Reference |

|---|---|---|---|

| Escherichia coli | Arg136 | Forms a key hydrogen bond with the coumarin ring. | nih.gov |

| Escherichia coli | Ile78 | Mediates a hydrophobic interaction. | asm.org |

| Escherichia coli | Thr165 | Forms a water-mediated hydrogen bond with the novobiose sugar. | asm.org |

| Staphylococcus aureus | Asp-89 | Specific interaction with the 3'-isopentenyl-4'-hydroxybenzoate moiety. | nih.gov |

| Staphylococcus aureus | Ser-128 | Specific interaction with the 3'-carbamoyl group. | nih.gov |

Molecular Impact on ATP Hydrolysis and DNA Supercoiling Activity

By competitively inhibiting the binding of ATP to the GyrB subunit, this compound effectively blocks the ATPase activity of DNA gyrase. d-nb.infonih.gov The hydrolysis of ATP provides the energy required for the conformational changes in the gyrase-DNA complex that lead to the introduction of negative supercoils. nih.govmdpi.com Without this energy source, the enzyme is unable to perform its supercoiling function. nih.govosti.govfrenoy.eu

The inhibition of ATP hydrolysis directly translates to the cessation of DNA supercoiling. nih.govresearchgate.net This has been demonstrated in vitro, where the addition of novobiocin to a reaction mixture containing DNA gyrase and relaxed DNA prevents the formation of supercoiled DNA. frenoy.euresearchgate.net In living cells, the relaxation of the bacterial chromosome due to the inhibition of gyrase disrupts essential cellular processes that rely on a specific DNA topology, such as the initiation of DNA replication. d-nb.infonih.gov

Structural Basis of this compound-Gyrase Interaction

X-ray crystallography studies have provided detailed insights into the structural basis of the interaction between novobiocin and the GyrB ATPase domain. oup.comrcsb.org These studies have confirmed that novobiocin binds to the ATP-binding pocket. biorxiv.orgasm.org The crystal structure of the Thermus thermophilus GyrB 43K ATPase domain in complex with novobiocin revealed significant conformational changes upon inhibitor binding. rcsb.org

The coumarin ring of novobiocin is a key feature for binding, and its interactions with the protein are well-characterized. nih.govacs.org For example, in E. coli GyrB, the coumarin carbonyl oxygen forms hydrogen bonds with the side chain of Arg136. asm.org The novobiose sugar moiety also makes important contacts, including a water-mediated hydrogen bond with Thr165. asm.org The 3'-isopentenyl-4'-hydroxybenzoate portion of novobiocin also contributes to the binding affinity through specific interactions with residues like Asp-89 in S. aureus GyrB. nih.gov These multiple points of contact contribute to the high affinity and specificity of novobiocin for the gyrase B subunit.

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another type II topoisomerase found in bacteria and is a secondary target for novobiocin. nih.govasm.org This enzyme is a heterotetramer composed of two ParC and two ParE subunits (C2E2), which are homologous to the GyrA and GyrB subunits of DNA gyrase, respectively. nih.govasm.org The primary role of topoisomerase IV is to decatenate, or unlink, daughter chromosomes following DNA replication. nih.gov

Mechanistic Similarities and Differences in ParE Subunit Inhibition

Similar to its action on DNA gyrase, novobiocin inhibits topoisomerase IV by targeting the ATPase domain located on the ParE subunit and competing with ATP binding. capes.gov.broup.com The mechanism of inhibition is fundamentally the same: by blocking ATP hydrolysis, novobiocin prevents the enzyme from carrying out its decatenation function. nih.govasm.org

However, there are notable differences in the potency of novobiocin against topoisomerase IV compared to DNA gyrase. nih.govasm.org Generally, novobiocin is a more potent inhibitor of DNA gyrase. nih.gov This difference in potency can be attributed to subtle structural variations in the ATP-binding pockets of GyrB and ParE. asm.org A key study identified a single amino acid difference between E. coli GyrB and ParE that significantly impacts novobiocin affinity. In ParE, a methionine at position 74 (M74) is detrimental to novobiocin binding, whereas the corresponding isoleucine in GyrB (I78) allows for stronger binding. asm.org Exchanging these residues between the two enzymes reciprocally altered their sensitivity to novobiocin, demonstrating that this single residue plays a critical role in determining the differential potency. asm.org

| Enzyme | Key Residue (E. coli) | Effect on Novobiocin Affinity | Reference |

|---|---|---|---|

| DNA Gyrase (GyrB) | Isoleucine 78 (I78) | Higher affinity | asm.org |

| Topoisomerase IV (ParE) | Methionine 74 (M74) | Lower affinity | asm.org |

Dual-Targeting Capabilities of this compound

The ability of novobiocin to inhibit both DNA gyrase and topoisomerase IV makes it a dual-targeting agent. capes.gov.brresearchgate.net While DNA gyrase is typically the primary target, the inhibition of topoisomerase IV becomes significant, particularly at higher drug concentrations or in strains with mutations rendering gyrase more resistant. nih.govasm.org This dual-targeting capability is considered advantageous as it can potentially slow the development of resistance. mdpi.comacs.org If a mutation arises in the primary target (GyrB), the drug can still exert an inhibitory effect on the secondary target (ParE), requiring mutations in both genes for high-level resistance to emerge. nih.gov Studies in S. aureus have shown that the accumulation of mutations in both gyrB and parE is associated with high-level resistance to novobiocin. nih.gov

Exploration of Non-Bacterial Molecular Targets

This compound, an aminocoumarin antibiotic, is primarily recognized for its inhibitory action on bacterial DNA gyrase. However, extensive research has unveiled its capacity to interact with a variety of molecular targets beyond the bacterial kingdom. These interactions underpin a broader spectrum of biological activities, including potential anticancer and antiparasitic applications. This section explores the molecular mechanisms through which novobiocin modulates the function of key eukaryotic, bacterial transport, and protozoan enzyme systems.

Modulation of Eukaryotic Heat Shock Protein 90 (Hsp90) Function

Heat Shock Protein 90 (Hsp90) is a highly abundant and conserved molecular chaperone in eukaryotic cells, constituting 1-2% of total cellular proteins under normal conditions and increasing under stress. mdpi.com It is crucial for the stability, maturation, and function of a wide array of "client" proteins, many of which are integral to cell signaling, proliferation, and survival. mdpi.comoup.com These clients include numerous oncoproteins, such as p185erbB2 (Her2/Neu), Raf-1, and mutated p53, making Hsp90 a compelling target in cancer therapy. oup.comnih.gov

Novobiocin has been identified as an inhibitor of Hsp90 function, operating through a distinct mechanism compared to other well-known inhibitors like geldanamycin. oup.com It binds to a non-conventional, C-terminal ATP-binding site on Hsp90. oup.comresearchgate.net This interaction disrupts the chaperone's intrinsic ATPase activity and autophosphorylation, which are critical for its function. researchgate.net By binding to this C-terminal domain, novobiocin interferes with the Hsp90 chaperone cycle, leading to the destabilization and subsequent degradation of its dependent client proteins. mdpi.comoup.com

Research has demonstrated that exposing cancer cells to novobiocin results in a dose-dependent reduction in the levels of key Hsp90-dependent signaling proteins. oup.com For instance, in SKBR3 breast cancer cells, novobiocin treatment depleted levels of p185erbB2, Raf-1, and mutated p53. oup.com This C-terminal-targeted inhibition presents an alternative strategy for disrupting Hsp90 function, potentially overcoming resistance mechanisms associated with N-terminal inhibitors. oup.comnih.gov

Table 1: Research Findings on Novobiocin's Interaction with Hsp90

| Finding | Description | Reference(s) |

|---|---|---|

| Binding Site | Binds to a C-terminal nucleotide-binding pocket on Hsp90, distinct from the N-terminal site targeted by geldanamycin. | oup.comresearchgate.net |

| Mechanism of Action | Inhibits Hsp90 autophosphorylation and disrupts the chaperone's function, leading to the degradation of client proteins. | mdpi.comoup.comresearchgate.net |

| Effect on Client Proteins | Reduces cellular levels of oncoproteins such as p185erbB2, Raf-1, mutated p53, and p60v-src. | oup.com |

| Impact on HSF1 | Decreases the DNA-binding and transcriptional activity of Heat Shock Factor 1 (HSF1) in a dose-dependent manner. | researchgate.net |

Inhibition of Eukaryotic DNA Polymerase Theta (Polθ) ATPase Activity

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a specialized enzyme involved in DNA repair, particularly in a pathway known as microhomology-mediated end joining (MMEJ). biorxiv.orgmdpi.com Its activity is especially critical for the survival of cancer cells that are deficient in homologous recombination (HR), a major DNA repair pathway. biorxiv.orgescholarship.org This makes Polθ a significant "synthetic lethal" target in cancers with mutations in genes like BRCA1 and BRCA2. biorxiv.orgnih.gov

Novobiocin has been identified as a first-in-class, specific inhibitor of the ATPase activity of Polθ. mdpi.comescholarship.org Contrary to its competitive inhibition of ATP in bacterial gyrase, novobiocin acts as a non-competitive inhibitor of Polθ's ATPase function. escholarship.orgnih.gov Detailed studies using hydrogen deuterium (B1214612) exchange-mass spectrometry (HX-MS) and other biophysical assays revealed that novobiocin binds to an allosteric site within the ATPase core, near the single-stranded DNA (ssDNA) binding channel. nih.gov

This binding prevents Polθ from engaging with ssDNA, which is a necessary step for stimulating its ATPase activity. nih.govnih.gov By blocking this stimulation, novobiocin effectively halts the enzyme's function at sites of DNA damage and replication forks. nih.gov Consequently, it inhibits the MMEJ repair pathway and selectively kills HR-deficient tumor cells, demonstrating efficacy both in vitro and in vivo. biorxiv.org The inhibition of Polθ by novobiocin prevents the recruitment of the enzyme to sites of DNA damage. biorxiv.orgmdpi.com

Table 2: Research Findings on Novobiocin's Inhibition of Polθ

| Finding | Description | Reference(s) |

|---|---|---|

| Target Specificity | Identified as a specific inhibitor of the ATPase domain of human DNA Polymerase Theta (Polθ). | biorxiv.orgmdpi.com |

| Inhibition Mechanism | Acts as a non-competitive inhibitor of ATP hydrolysis by binding to an allosteric site near the ssDNA binding channel. | escholarship.orgnih.gov |

| Functional Consequence | Blocks the binding of Polθ to ssDNA, thereby inhibiting the ssDNA-stimulated ATPase activity required for DNA repair. | nih.govnih.gov |

| Cellular Effect | Prevents the recruitment of Polθ to sites of DNA damage and inhibits the MMEJ repair pathway. | biorxiv.orgmdpi.com |

| Therapeutic Potential | Selectively kills tumor cells deficient in homologous recombination (e.g., BRCA-deficient) and those with acquired resistance to PARP inhibitors. | biorxiv.org |

Interactions with Bacterial Lipopolysaccharide (LPS) Transport Systems

While novobiocin is effective against Gram-positive bacteria, its activity against Gram-negative bacteria is limited by the outer membrane, which contains lipopolysaccharide (LPS) and acts as a permeability barrier. nih.govnih.gov Unexpectedly, research into novobiocin resistance mechanisms in a sensitive Escherichia coli strain revealed a novel interaction with the LPS transport machinery itself. nih.gov

The target identified was not DNA gyrase, but the ATPase complex, LptB2FG, that powers the transport of LPS from the inner membrane to the outer surface. nih.govnih.gov Co-crystal structures and biochemical evidence demonstrated that novobiocin binds directly to this ATPase. nih.govosti.gov The binding site is not the conventional ATP-binding pocket but rather the interface between the ATPase subunits (LptB) and the transmembrane subunits (LptFG) of the transporter. nih.govnih.gov

Remarkably, this interaction does not inhibit the transporter. Instead, it activates it, increasing the activity of the LPS transport system. nih.govnih.gov This enhanced transport activity alters the permeability of the outer membrane. nih.govosti.gov In certain lpt mutants with compromised LPS transport, novobiocin's activation of the system can restore the integrity of the outer membrane barrier, paradoxically increasing the cell's resistance to various antibiotics, including novobiocin itself. nih.gov This finding highlights novobiocin as a valuable chemical probe for understanding the mechanics of LPS transport. nih.gov

Table 3: Research Findings on Novobiocin's Interaction with the LPS Transporter

| Finding | Description | Reference(s) |

|---|---|---|

| Molecular Target | Binds directly to the LptB2FG complex, the ATPase that powers LPS transport in Gram-negative bacteria. | nih.govnih.gov |

| Binding Site | Interacts at the interface between the LptB ATPase subunits and the LptFG transmembrane subunits, not the ATP-binding site. | nih.govosti.gov |

| Mechanism of Action | Activates or enhances the activity of the LPS transporter, leading to an alteration in outer membrane permeability. | nih.govnih.gov |

| Observed Effect | Can increase the resistance of certain bacterial mutants to antibiotics by restoring the outer membrane's impermeability. | nih.gov |

Antagonism of Protozoan Enzymes (e.g., Trypanosoma cruzi Topoisomerase II)

Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease, presents another non-bacterial target for novobiocin. nih.govscielo.br Research was prompted by the theoretical need for a type II topoisomerase for the replication of the parasite's unique kinetoplast DNA (kDNA) network. nih.govasm.org

Studies have shown that novobiocin antagonizes the amastigote stage of T. cruzi, which is the replicative form in mammalian hosts. nih.govasm.org In cell-free cultures, novobiocin inhibited the multiplication of amastigotes, caused abnormal morphology, and prevented growth upon subculturing. nih.govasm.org It also markedly inhibited the transformation of intracellular amastigotes into trypomastigotes within cultured human fibroblasts. nih.gov Interestingly, the epimastigote stage, which replicates in the insect vector, was largely unaffected, pointing to a stage-specific physiological difference. nih.govasm.org

While the precise molecular mechanism is still to be definitively determined, the primary hypothesized target is the parasite's own type II topoisomerase, an enzyme analogous to bacterial DNA gyrase. nih.govsemanticscholar.org Clorobiocin (B606725), a structural analog of novobiocin, showed even greater potency against T. cruzi amastigotes, further supporting the idea that this structural class of compounds has promising activity against the parasite. nih.govasm.org However, it remains an open question whether the antiparasitic effect is solely due to topoisomerase II antagonism or involves other targets. nih.govasm.org

**Table 4: Research Findings on Novobiocin's Antagonism of *Trypanosoma cruzi***

| Finding | Description | Reference(s) |

|---|---|---|

| Target Organism | Exhibits activity against Trypanosoma cruzi, the etiological agent of Chagas disease. | nih.govasm.org |

| Stage Specificity | Antagonizes the amastigote (mammalian replicative) stage but not the epimastigote (insect) stage. | nih.govasm.org |

| Cellular Effects | Inhibits multiplication and differentiation of amastigotes and induces morphological abnormalities. | nih.govasm.orgsemanticscholar.org |

| Hypothesized Target | Believed to target the parasite's type II topoisomerase, which is essential for kinetoplast DNA replication. | nih.govasm.org |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Geldanamycin | |

| Clorobiocin | |

| Radicicol | |

| Coumermycin A1 | |

| Benznidazole | |

| Nifurtimox | |

| Mitoxantrone | |

| Suramin | |

| Aurintricarboxylic acid | |

| Rucaparib | |

| Miconazole | |

| Econazole |

Biosynthesis and Genetic Engineering of Novobiocin Calcium

Elucidation of the Novobiocin (B609625) Biosynthetic Pathway

The biosynthesis of novobiocin has been a subject of extensive research, leading to the complete elucidation of its genetic blueprint and the characterization of the key enzymatic steps involved in its assembly.

Identification and Characterization of Key Biosynthetic Gene Clusters and Enzymes

The genetic foundation for novobiocin production lies within a biosynthetic gene cluster (BGC) first identified and cloned from Streptomyces spheroides NCIB 11891. nih.govnih.gov Sequencing of a 25.6 kb region of DNA revealed the presence of 23 putative open reading frames (ORFs). asm.orgresearchgate.net Subsequent analysis confirmed the role of these genes in the biosynthesis of the antibiotic. nih.gov

The involvement of this gene cluster was definitively proven through gene inactivation experiments. For instance, the insertional inactivation of a gene fragment corresponding to the dTDP-glucose 4,6-dehydratase (encoded by novT) led to the complete abolishment of novobiocin production, confirming its essential role in the synthesis of the noviose sugar moiety. nih.govnih.gov Furthermore, the heterologous expression of a key enzyme, novobiocic acid synthetase, in Streptomyces lividans TK24 provided additional confirmation of the cluster's function. nih.govnih.gov

The novobiocin BGC contains genes responsible for the synthesis and modification of the three core components of the molecule, as well as genes for regulation and self-resistance. nih.gov The resistance gene, gyrBr, which encodes a novobiocin-resistant DNA gyrase B subunit, is a characteristic feature of aminocoumarin BGCs and is located within the cluster. nih.gov

Below is a table detailing some of the key genes within the novobiocin biosynthetic gene cluster and their putative functions.

| Gene | Proposed Function in Novobiocin Biosynthesis |

| novH, novL, novI | Involved in the formation of the novobiocic acid core (amide bond formation between ring A and ring B). NovL is an ATP-dependent amide synthetase. researchgate.net |

| novF, novQ, novR | Catalyze the synthesis of the 3-dimethylallyl-4-hydroxybenzoic acid moiety (Ring A). wikipedia.org |

| novJ, novK | Involved in the formation of the 3-amino-4,7-dihydroxycoumarin (B12288526) moiety (Ring B). |

| novT, novU, novV, novW | Responsible for the biosynthesis of the L-noviose sugar moiety (Ring C). wikipedia.org |

| novP | O-methyltransferase that methylates the 4'-hydroxyl group of the noviose sugar. nih.gov |

| novN | Carbamoyltransferase that attaches the carbamoyl (B1232498) group to the 3'-hydroxyl of the noviose sugar. |

| novG | Putative transcriptional activator, regulating the expression of the biosynthetic genes. researchgate.net |

| novA | Believed to encode an ABC transporter potentially involved in novobiocin export. nih.gov |

| gyrBr | Encodes a novobiocin-resistant DNA gyrase, providing self-resistance to the producing organism. nih.gov |

Precursor Molecules and Metabolic Flow Analysis in Novobiocin Production

The biosynthesis of novobiocin is a classic example of secondary metabolism, drawing precursors from primary metabolic pathways. The molecule's three main structural components originate from distinct metabolic sources. nih.govresearchgate.net

Ring A (3-dimethylallyl-4-hydroxybenzoic acid): This moiety is derived from the shikimic acid pathway. wikipedia.org The precursor, prephenate, is first decarboxylated by the enzyme NovF. Subsequently, NovQ catalyzes the prenylation of the resulting 4-hydroxyphenylpyruvate with dimethylallyl pyrophosphate (DMAPP), which itself is supplied by the nonmevalonate (deoxyxylulose) pathway. wikipedia.org

Ring B (Aminocoumarin): The aminocoumarin core originates from the amino acid L-tyrosine. nih.gov A series of enzymatic reactions, including oxidation and cyclization, transforms L-tyrosine into the 3-amino-4,7-dihydroxycoumarin ring structure.

Ring C (L-noviose): The complex, branched-chain deoxysugar L-noviose is derived from glucose-1-phosphate, a central intermediate in carbohydrate metabolism. wikipedia.org A cascade of enzymes, including a dTDP-glucose synthase (NovV) and a dTDP-glucose 4,6-dehydratase (NovT), modifies the glucose backbone to produce the final noviose sugar, which is then attached to the coumarin (B35378) ring. wikipedia.org

Metabolic flow analysis seeks to understand how these primary metabolites are channeled from central metabolism into the novobiocin biosynthetic pathway. The production of novobiocin requires a significant supply of acetyl-CoA, L-tyrosine, and intermediates from the pentose phosphate pathway. mdpi.com The regulation of these metabolic nodes is crucial for optimizing the yield of the antibiotic.

Strategies for Biosynthetic Pathway Engineering

With the novobiocin BGC fully sequenced and characterized, researchers can now employ genetic engineering techniques to manipulate the pathway for specific outcomes.

Genetic Manipulation for Enhanced Novobiocin Calcium Production

A significant challenge in improving novobiocin production has been the difficulty of genetically manipulating the natural producer, S. spheroides. nih.gov To overcome this, a key strategy has been the heterologous expression of the entire novobiocin BGC in more genetically tractable host organisms. nih.govasm.org

Researchers have successfully transferred the complete novobiocin gene cluster into Streptomyces coelicolor and Streptomyces lividans. nih.govresearchgate.net Notably, expression in S. coelicolor M512, a strain engineered to eliminate the production of its native antibiotics, resulted in novobiocin yields comparable to those of the original S. spheroides strain. nih.gov This heterologous expression system provides a powerful platform for further genetic modifications aimed at increasing production, such as:

Overexpression of regulatory genes: Enhancing the expression of positive regulators like novG can potentially activate the entire biosynthetic pathway more efficiently.

Metabolic funneling: Engineering the host's primary metabolism to increase the intracellular pools of key precursors like L-tyrosine and DMAPP can drive a higher flux through the novobiocin pathway.

Ribosome engineering: Introducing mutations that confer drug resistance has been shown in other Streptomyces species to be an effective method for upregulating antibiotic production. mcmaster.ca

Diversification of this compound Analogs through Biosynthetic Pathway Modification

Genetic engineering of the novobiocin pathway opens up possibilities for "combinatorial biosynthesis," where genes are modified, swapped, or introduced to create novel derivatives of the parent molecule. nih.gov Such structural modifications can lead to compounds with altered activity, selectivity, or improved pharmacological properties. nih.gov

Strategies for generating novobiocin analogs include:

Gene Deletion or Inactivation: Deleting genes responsible for specific tailoring steps can lead to the accumulation of biosynthetic intermediates, which are themselves novel analogs. For example, inactivating the novP methyltransferase could produce a 4'-demethylnovobiocin.

Enzyme Engineering: Modifying the substrate specificity of key enzymes can allow for the incorporation of alternative precursor molecules. For instance, engineering the NovL amide synthetase to accept different benzoic acid derivatives could lead to a wide range of analogs with modified "Ring A" structures. researchgate.net

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of natural precursors can result in their incorporation into the final molecule.

Halogenase Promiscuity: While novobiocin is not halogenated, the closely related aminocoumarin clorobiocin (B606725) contains a chlorine atom. Studies on clorobiocin biosynthesis have shown that its halogenase enzyme can incorporate bromine when the culture medium is supplemented with potassium bromide, leading to the production of bromobiocin. nih.govresearchgate.net This enzymatic flexibility could potentially be exploited to create halogenated novobiocin derivatives by introducing a suitable halogenase into the biosynthetic pathway.

These genetic and chemo-enzymatic strategies have led to the creation of novobiocin analogs that exhibit activities beyond antibacterial effects, including potent inhibition of the Hsp90 protein and disruption of the MAPK signaling pathway, highlighting their potential as scaffolds for developing new anti-cancer agents. nih.gov

Mechanisms of Bacterial Resistance to Novobiocin Calcium

Target-Mediated Resistance Mechanisms

The primary mechanism of high-level resistance to novobiocin (B609625) involves alterations in its molecular targets, DNA gyrase and topoisomerase IV.

Structural and Functional Analysis of Novobiocin Calcium-Resistant Enzyme Variants

Structural studies have provided valuable insights into the mechanisms by which mutations in DNA gyrase confer resistance to novobiocin. X-ray crystallography of the N-terminal fragment of the E. coli DNA gyrase B protein complexed with novobiocin has revealed the binding site of the antibiotic. acs.org

A common mutation leading to novobiocin resistance involves Arg-136 in E. coli GyrB. rcsb.orgnih.gov The crystal structure of a resistant mutant (R136H) complexed with novobiocin showed that the weaker binding of the antibiotic is due to an entropic penalty caused by an ordered water molecule sequestered in the space created by the amino acid substitution. rcsb.orgebi.ac.uk This mutation reduces the affinity for novobiocin. acs.org

In mycobacteria, the Arg141 residue (equivalent to Arg136 in E. coli) is a key contact point for the aminocoumarin ring of novobiocin. nih.gov Mutation of this residue leads to drug resistance. nih.gov Structural analysis of the GyrB ATPase sub-domain from Mycobacterium thermoresistibile complexed with novobiocin has confirmed the importance of this interaction. nih.gov

These structural and functional analyses demonstrate that resistance mutations often occur at or near the antibiotic's binding site on the enzyme, altering the binding affinity and reducing the inhibitory effect of novobiocin.

Efflux Pump Systems Contributing to this compound Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. microbialcell.com This mechanism reduces the intracellular concentration of the drug, contributing to resistance. microbialcell.com

Identification and Molecular Characterization of Specific Efflux Transporters

Several efflux pump systems have been identified that contribute to novobiocin resistance in various bacteria. These pumps often belong to the Resistance-Nodulation-Cell Division (RND) family and the Major Facilitator Superfamily (MFS).

In Gram-negative bacteria like Escherichia coli and Salmonella, the AcrAB-TolC efflux system is a major contributor to intrinsic resistance to novobiocin. mcmaster.caasm.org The MdtABC-TolC system in these bacteria also confers resistance to novobiocin. mcmaster.ca In Pseudomonas aeruginosa, the MexAB-OprM multidrug efflux system is a primary factor in its resistance to novobiocin. researchgate.net Another RND-type pump, ArpABC, has been identified in Pseudomonas putida S12 and is involved in the active efflux of novobiocin among other antibiotics. microbiologyresearch.orgpsu.edunih.gov

In the Gram-positive bacterium Staphylococcus aureus, the MdeA efflux pump, which shares similarity with LmrB of Bacillus subtilis and EmrB of E. coli, confers resistance to novobiocin. microbialcell.com

Table 2: Efflux Pumps Involved in Novobiocin Resistance

| Bacterium | Efflux Pump System | Family | Substrates Include | Reference(s) |

| Escherichia coli | AcrAB-TolC | RND | Novobiocin, various drugs | asm.org |

| Escherichia coli | MdtABC-TolC | RND | Novobiocin, deoxycholate | mcmaster.ca |

| Salmonella enterica | MdtABC | RND | Novobiocin, deoxycholate, β-lactams | asm.org |

| Salmonella enterica | AcrD | RND | Novobiocin, deoxycholate, aminoglycosides | mdpi.com |

| Pseudomonas aeruginosa | MexAB-OprM | RND | Novobiocin, various drugs | researchgate.net |

| Pseudomonas putida S12 | ArpABC | RND | Novobiocin, tetracycline (B611298), chloramphenicol | microbiologyresearch.orgpsu.edunih.gov |

| Staphylococcus aureus | MdeA | MFS | Novobiocin, virginiamycin, mupirocin | microbialcell.com |

Genetic Regulation of Efflux Pump Expression in Response to this compound

The expression of efflux pumps is tightly regulated, often by two-component regulatory systems (TCS) and other transcriptional regulators. nih.govresearchgate.net In Salmonella enterica, the BaeSR two-component system induces the expression of the mdtABC and acrD efflux pump genes in response to certain stimuli, leading to increased resistance to novobiocin. asm.org The response regulator BaeR directly binds to the promoter regions of these genes to activate their transcription. asm.org

In Pseudomonas aeruginosa, novobiocin itself can induce the expression of the MexAB-OprM pump. researchgate.net It does this by binding directly to the transcriptional repressor NalD, causing it to dissociate from the promoter region and thus de-repressing the expression of the pump. researchgate.net

In Escherichia coli, the BaeR response regulator has also been shown to stimulate multidrug resistance, including to novobiocin, via the MdtABC exporter system. researchgate.netnih.gov Overexpression of baeR leads to increased resistance to novobiocin and deoxycholate. asm.orgresearchgate.net

Adaptive Resistance and Persister Cell Formation in Response to this compound

Bacteria can also employ adaptive strategies to survive antibiotic treatment without acquiring permanent genetic resistance. One such strategy is the formation of persister cells. Persister cells are a subpopulation of dormant or slow-growing cells that exhibit high tolerance to antibiotics. royalsocietypublishing.orgresearchgate.net This phenotypic switch allows them to survive antibiotic exposure and repopulate once the antibiotic is removed. researchgate.netnih.gov

The formation of persister cells is a complex process involving various molecular mechanisms, including toxin-antitoxin systems and the SOS DNA damage response. nih.govmdpi.com While specific studies directly linking this compound to the formation of persister cells are not extensively detailed in the provided context, the general mechanisms of persistence are relevant. The SOS response, which can be induced by DNA damaging agents, plays a role in persister cell formation. mdpi.com Interestingly, novobiocin has been shown to inhibit the SOS response in Staphylococcus aureus and Acinetobacter baumannii, which may in turn reduce the development of resistance through error-prone DNA repair. asm.org

In Bacillus subtilis, novobiocin has been observed to inhibit the outgrowth of spores, a dormant cell type, even in the absence of DNA replication. nih.gov This suggests an effect on processes other than chromosome replication is involved in preventing the transition from dormancy to active growth. nih.gov

The ability of a small fraction of a bacterial population to enter a dormant state and survive antibiotic treatment is a significant challenge in antimicrobial therapy. royalsocietypublishing.orgmdpi.com

Molecular Basis of Cross-Resistance and Co-Resistance with Other Antimicrobial Classes

Bacterial resistance to this compound can be intricately linked to resistance against other classes of antimicrobial agents through two primary phenomena: cross-resistance and co-resistance. Cross-resistance occurs when a single molecular mechanism confers resistance to multiple, often structurally or mechanistically related, antibiotics. Co-resistance, on the other hand, describes the process where genes encoding resistance to different antibiotics are genetically linked, typically on a mobile genetic element like a plasmid, and are therefore selected for together. nih.govreactgroup.orgresearchgate.net Understanding these molecular pathways is critical, as the use of one antibiotic can inadvertently select for bacteria that are resistant to a range of other drugs.

Cross-Resistance Mechanisms

The most prominent mechanisms driving cross-resistance involving novobiocin are the overexpression of multidrug efflux pumps and modifications to the common drug target, DNA gyrase.

Multidrug Resistance (MDR) Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets and accumulating to toxic concentrations. nih.govjksus.orgfrontiersin.org Many of these pumps have broad substrate specificity, making them a primary driver of cross-resistance. nih.govmdpi.com When a bacterium overexpresses an MDR efflux pump, it can become simultaneously resistant to novobiocin and numerous other unrelated antibiotic classes.

Several families of efflux pumps are implicated in novobiocin resistance:

Resistance-Nodulation-Division (RND) Family: This family is particularly significant in Gram-negative bacteria. The AcrAB-TolC system in Escherichia coli and Salmonella, for instance, can extrude novobiocin along with β-lactams, fluoroquinolones, chloramphenicol, and tetracycline. researchgate.netfrontiersin.org Similarly, the MexAB-OprM and MexJK pumps in Pseudomonas aeruginosa contribute to resistance against novobiocin, fluoroquinolones, macrolides, and other agents. nih.govmdpi.com The expression of these pumps can be induced by various environmental signals, including the presence of bile salts or salicylate, which can lead to decreased antibiotic susceptibility in vivo. nih.gov

Major Facilitator Superfamily (MFS): MFS pumps, such as the EmrAB system in Salmonella, utilize the proton motive force to expel drugs. This system has been reported to confer resistance to novobiocin, nalidixic acid, and triclosan. jksus.org

ATP-Binding Cassette (ABC) Superfamily: These pumps use ATP hydrolysis to power the extrusion of substrates. The BaeSR two-component system in E. coli activates the transcription of the MdtABCD transporter (an ABC transporter), increasing resistance to novobiocin and deoxycholate. asm.org

Table 1: Examples of Multidrug Efflux Pumps Conferring Cross-Resistance to Novobiocin and Other Antibiotics

| Efflux Pump System | Bacterial Species | Other Resistant Antibiotic Classes | Source(s) |

| AcrAB-TolC | Escherichia coli, Salmonella | β-lactams, Fluoroquinolones, Tetracycline, Chloramphenicol, Rifampin | nih.govresearchgate.netfrontiersin.org |

| MexAB-OprM | Pseudomonas aeruginosa | β-lactams, Fluoroquinolones, Macrolides, Chloramphenicol | nih.govmdpi.com |

| MexJK | Pseudomonas aeruginosa | Tetracycline, Ciprofloxacin, Triclosan | mdpi.com |

| MdtABCD (YegMNOB) | Escherichia coli | Deoxycholate, β-lactams, Zinc, Copper | nih.govasm.org |

| EmrAB | Salmonella | Nalidixic acid, Triclosan, Sodium deoxycholate | jksus.org |

| CmeABC | Campylobacter jejuni | Cefotaxime, Ciprofloxacin, Erythromycin | nih.gov |

Target Site Modification: DNA Gyrase

Novobiocin's mechanism of action is the inhibition of the B subunit of DNA gyrase (GyrB), an essential enzyme for DNA replication. scispace.comscienceopen.com Mutations in the gene encoding this subunit, gyrB, are a primary cause of novobiocin resistance. scienceopen.comnih.gov Because other antibiotic classes also target DNA gyrase, there is potential for cross-resistance.

Cross-resistance with Coumarins: Acquired resistance to novobiocin in Pasteurella multocida has been shown to result in simultaneous resistance to coumermycin, another antibiotic that targets GyrB. This strongly indicates that the resistance mechanism is a modification of the shared DNA gyrase target. scispace.com

Complex Relationship with Fluoroquinolones: Fluoroquinolones target both DNA gyrase (subunits GyrA and GyrB) and the related enzyme topoisomerase IV. scirp.orgmdpi.com While mutations in gyrA are the most common cause of fluoroquinolone resistance, mutations in gyrB have also been implicated. plos.orgasm.orgtandfonline.com Therefore, a mutation in gyrB could theoretically confer resistance to both novobiocin and fluoroquinolones. However, the relationship is not always straightforward. For example, a study on Staphylococcus aureus that developed novobiocin resistance through a gyrB mutation actually showed increased sensitivity to other antibiotics like ampicillin (B1664943) and tetracycline, a phenomenon known as collateral sensitivity. scienceopen.com

Table 2: Research Findings on GyrB Mutations and Resistance

| Bacterial Species | Mutation Details | Observed Effect | Source(s) |

| Staphylococcus aureus | Mutation in gyrB identified after adaptive laboratory evolution. | Primary driver of high-level novobiocin resistance. Led to enhanced sensitivity to ampicillin, fusidic acid, and tetracycline. | scienceopen.com |

| Pasteurella multocida | Adaptive resistance to novobiocin. | Concomitant acquisition of resistance to coumermycin. Susceptibility to rifamycin (B1679328) was unaffected. | scispace.com |

| Mycobacterium tuberculosis | Various mutations in gyrB (e.g., N538D, E540V). | Confer resistance to fluoroquinolones (ciprofloxacin, moxifloxacin, etc.). The direct effect on novobiocin susceptibility was not the focus of these studies. | plos.orgasm.org |

| Escherichia coli | Not specified | Alterations in DNA gyrase components can lead to resistance to novobiocin or nalidixic acid. | nih.gov |

Co-Resistance Mechanisms

Co-resistance occurs when the genes for resistance to novobiocin and other antibiotics are located on the same mobile genetic element (MGE), such as a plasmid or a transposon. reactgroup.orgresearchgate.net The selective pressure exerted by a single antibiotic can lead to the maintenance and spread of the entire MGE, thereby promoting resistance to all the drugs whose resistance genes it carries. reactgroup.orgfrontiersin.org

Plasmids, which are small, circular DNA molecules, can be transferred between bacteria through horizontal gene transfer, facilitating the rapid dissemination of multidrug resistance. frontiersin.orgnih.gov A single plasmid can harbor a collection of genes conferring resistance to entirely different classes of antibiotics and even heavy metals. reactgroup.orgfrontiersin.org For example, a plasmid in an Enterobacteriaceae species might carry a gene for an efflux pump that expels novobiocin alongside genes for β-lactamases (inactivating penicillins and cephalosporins) and aminoglycoside-modifying enzymes. frontiersin.org The use of any of these antibiotics would select for bacteria containing this plasmid, thus ensuring the co-selection of resistance to the others. While plasmid-determined resistance has not been as commonly cited for novobiocin as for other drugs like tetracycline or penicillin, the potential for co-selection remains a significant clinical concern. nih.gov

Structural Biology and Structure Activity Relationship Sar of Novobiocin Calcium and Its Analogs

High-Resolution Structural Studies of Novobiocin (B609625) Calcium-Target Complexes

The elucidation of the three-dimensional structures of novobiocin and its analogs in complex with their biological targets has been pivotal in understanding their mechanism of action and in guiding the rational design of new derivatives. Techniques such as X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided atomic-level insights into these interactions.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Binding Mode Elucidation

X-ray crystallography has been a cornerstone in structural biology, offering high-resolution snapshots of ligand-protein complexes. crelux.com For novobiocin, crystallographic studies have been instrumental in revealing how it binds to its targets, such as the B subunit of bacterial DNA gyrase. nih.govnih.gov These studies have shown that the decorated L-noviosyl sugar (ring C) of novobiocin is responsible for the majority of the interactions with the enzyme. nih.gov Specifically, the 4-methoxy group on this sugar ring occupies a hydrophobic pocket formed by amino acid residues like Ile78 and Val120 in E. coli GyrB. nih.gov The final step in novobiocin biosynthesis, the addition of a carbamoyl (B1232498) group to the 3-OH of the noviose sugar, is catalyzed by the O-carbamoyltransferase NovN. nih.gov Crystallographic analysis of NovN has provided insights into this crucial step, as derivatives lacking this carbamoyl group are significantly less potent gyrase inhibitors. nih.gov

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. frontiersin.orgthermofisher.comresearchgate.net Cryo-EM allows for the structural determination of macromolecules in a near-native state, providing valuable information on conformational dynamics. frontiersin.orgthermofisher.com This is particularly relevant for understanding how ligands like novobiocin induce or stabilize specific conformational states of their targets. nih.govfrontiersin.org While specific cryo-EM studies focusing solely on novobiocin calcium are not extensively detailed in the provided results, the technology's ability to analyze ligand-induced conformational changes in complex systems like G protein-coupled receptors and ion channels highlights its potential for future novobiocin research. frontiersin.orgnih.gov

The synergy between X-ray crystallography and cryo-EM provides a comprehensive toolkit for elucidating the binding modes of novobiocin and its analogs, paving the way for more effective drug design. crelux.comfrontiersin.org

Insights into Ligand-Protein Interactions and Conformational Changes

High-resolution structural data have unveiled the intricate network of interactions between novobiocin and its protein targets, as well as the conformational changes that occur upon binding. In the case of DNA gyrase, the binding of novobiocin is a competitive inhibitor of the ATPase reaction. nih.gov The coumarin (B35378) ring (ring B) and the L-noviosyl sugar (ring C) of novobiocin are key to this interaction. nih.govnih.gov The carbamoyl group on ring C, for instance, is involved in a significant number of hydrogen bonds with the enzyme. nih.gov

Beyond DNA gyrase, novobiocin is known to bind to the C-terminal domain of the 90 kDa heat shock protein (Hsp90), a key target in cancer therapy. eurekaselect.comnih.gov Structural modification studies have shown that the coumarin scaffold and the noviose moiety are critical for this interaction. nih.govscience.gov The binding of novobiocin to Hsp90 induces conformational changes that lead to the degradation of Hsp90 client proteins. science.gov Furthermore, novobiocin has been identified as a positive allosteric modulator of the yeast G protein-coupled receptor Ste2p, suggesting it can induce conformational changes that enhance the activity of the primary ligand without directly competing for its binding site. nih.gov

These insights into ligand-protein interactions and subsequent conformational shifts are fundamental for understanding the biological activity of novobiocin and for designing new analogs with improved or novel therapeutic properties.

Rational Design and Synthesis of this compound Derivatives

The structural and mechanistic understanding of novobiocin's interactions with its targets has fueled extensive efforts in medicinal chemistry to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacological profiles.

Medicinal Chemistry Approaches to Scaffold Modification and Optimization

The novobiocin scaffold, consisting of a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety (ring B), an aromatic acyl component (ring A), and an L-noviosyl sugar (ring C), offers multiple sites for chemical modification. nih.gov Medicinal chemists have systematically altered each of these components to probe their roles in biological activity and to optimize the molecule for different targets. nih.govnih.gov

One major focus has been the modification of the coumarin ring. Studies have shown that substituents at the 6- and 8-positions can be tolerated, and in some cases, the introduction of alkoxy groups at these positions can lead to improved inhibitory activity against Hsp90. nih.gov Furthermore, the lactone moiety of the coumarin ring has been found to be dispensable for certain activities. nih.gov

The amide side chain has also been a target for modification. The development of the DNA gyrase inhibitor into a selective Hsp90 inhibitor was achieved through structural modifications to this side chain, alongside changes to the coumarin ring and sugar moiety. nih.gov These modifications have led to analogs with significantly improved anti-proliferative activity. nih.gov

The noviose sugar is another critical component for modification. While essential for activity, not all of its functionalities are necessary. Simplified noviose derivatives have been attached to the novobiocin core, resulting in compounds with a 700-fold improvement in anti-cancer activity over the parent molecule. nih.gov The complexity of noviose synthesis has also driven the development of more accessible sugar analogs. nih.gov

These medicinal chemistry efforts have successfully transformed novobiocin from a bacterial DNA gyrase inhibitor into a platform for developing selective Hsp90 inhibitors for cancer therapy. nih.govscience.gov

Correlation between Structural Features and Biological Activity (SAR) for Specific Targets

Structure-activity relationship (SAR) studies have been instrumental in defining the key chemical features of novobiocin and its analogs that govern their biological activity against specific targets.

For Hsp90 inhibition, SAR studies have revealed several crucial aspects. The amide group at the 3-position of the coumarin ring is important for inhibitory activity, likely through hydrogen bonding interactions. researchgate.net The elimination of the 4-hydroxy group of the coumarin ring and the 3''-carbamate of the noviose residue are necessary to achieve higher selectivity for Hsp90 over DNA gyrase. conicet.gov.ar The 2'',3''-diol of the noviose appendage and the attachment of the noviose moiety to the 7-position of the coumarin ring are also critical for anti-Hsp90 activity. conicet.gov.ar

In the context of anti-proliferative activity against cancer cells, modifications to the coumarin scaffold have yielded important SAR insights. For example, analogs with variations at positions 5, 6, and 8 of the coumarin ring have been explored. conicet.gov.ar It was found that a secondary amide at position 3 is required for anti-proliferative activity, and substituents like o-propoxy at position 6 and methoxy (B1213986) at position 8 can increase this activity. conicet.gov.ar

The following table summarizes some key SAR findings for novobiocin analogs targeting Hsp90:

| Modification Site | Observation | Implication for Hsp90 Activity |

| Coumarin Ring (Position 3) | Secondary amide is required. | Essential for anti-proliferative activity. conicet.gov.ar |

| Coumarin Ring (Position 4) | Elimination of the hydroxyl group. | Increases selectivity for Hsp90. conicet.gov.ar |

| Coumarin Ring (Positions 6 & 8) | Tolerates substitution with alkoxy groups. | Can lead to improved inhibitory activity. nih.gov |

| Noviose Sugar (Position 3'') | Removal of the carbamate (B1207046) group. | Increases selectivity for Hsp90. conicet.gov.ar |

| Noviose Sugar | 2'',3''-diol is important. | Critical for anti-Hsp90 activity. conicet.gov.ar |

These SAR studies provide a roadmap for the rational design of new novobiocin derivatives with tailored biological activities. eurekaselect.comnih.gov

Computational Modeling and Drug Design Strategies for this compound Analogs

Computational modeling and drug design strategies have become indispensable tools in the development of novobiocin analogs. These methods complement experimental approaches by providing insights into binding modes, predicting binding affinities, and guiding the design of new compounds.

Molecular docking is a widely used technique to predict the binding orientation of a ligand within a protein's active site. For novobiocin, docking studies have been used to understand its interaction with targets like DNA gyrase and to screen for new potential inhibitors. acs.orgencyclopedia.pub For instance, docking-based pharmacophore models have been developed to search for new inhibitors of various enzymes. encyclopedia.pub

In silico screening of compound libraries is another powerful computational approach. By screening large databases of virtual compounds, researchers can identify potential new scaffolds or derivatives with desired activities. encyclopedia.pub For example, a docking model was used to screen the DrugBank database, which led to the identification of novobiocin as a nanomolar inhibitor of the TRPV1 ion channel. encyclopedia.pub

Computational methods are also used to refine and optimize lead compounds. By analyzing the predicted binding poses and interactions, researchers can suggest specific chemical modifications to improve potency and selectivity. This iterative process of computational design, chemical synthesis, and biological evaluation is a hallmark of modern drug discovery. unifi.itresearchgate.net

The integration of computational modeling with experimental techniques like X-ray crystallography and SAR studies creates a powerful workflow for the rational design and development of novel novobiocin analogs with improved therapeutic potential. escholarship.orgsaromics.com

Preclinical Research on Novobiocin Calcium: Mechanistic and Molecular Efficacy Studies

In Vitro Antimicrobial Activity and Mechanistic Characterization

The in vitro efficacy of novobiocin (B609625) calcium against various bacterial pathogens has been well-documented, with studies focusing on its spectrum of activity and the kinetics of its antibacterial action.

Spectrum of Activity and Mechanistic Insights from Minimal Inhibitory Concentration (MIC) Determinations

Novobiocin's primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase, specifically targeting the GyrB subunit. unict.itdrugbank.com This action disrupts the ATPase activity essential for DNA replication, leading to the inhibition of bacterial growth. nih.govunict.it This mechanism is particularly effective against Gram-positive bacteria. chemicalbook.inontosight.ai

Minimal Inhibitory Concentration (MIC) studies have quantified the in vitro activity of novobiocin against a range of bacteria. Notably, it has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains, with MIC values reported to be as low as ≤ 0.06 µg/mL to 0.25 mg/L. chemicalbook.inncats.ionih.gov Studies have also shown its effectiveness against Enterococcus faecium, even multi-resistant strains. chemicalbook.in However, its activity against Streptococcus pyogenes is comparatively lower, and susceptibility among Streptococcus viridans strains varies. chemicalbook.in While primarily active against Gram-positive organisms, novobiocin has also been investigated against some Gram-negative bacteria, often in combination with agents that increase outer membrane permeability. acs.orgadelaide.edu.au

Reported MIC Values for Novobiocin Against Various Bacteria

| Bacterium | Strain Type | Reported MIC | Source |

|---|---|---|---|

| Staphylococcus aureus | General | ≤ 0.06 µg/mL | ncats.io |

| Staphylococcus aureus | MRSA | 0.25 mg/L | chemicalbook.in |

| Enterococcus faecium | Multi-resistant | Susceptible | chemicalbook.in |

| Streptococcus pyogenes | General | Less Susceptible | chemicalbook.in |

Time-Kill Kinetics and Molecular Interpretation of Bactericidal versus Bacteriostatic Effects

Time-kill kinetic assays are crucial for determining whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.com A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in the bacterial inoculum over a specific time. emerypharma.com

Studies have shown that novobiocin primarily exhibits bacteriostatic activity, meaning it inhibits the replication of bacteria, allowing the host's immune system to clear the infection. nih.govmicrobe-investigations.com This is consistent with its mechanism of action, which involves the inhibition of a critical enzymatic process (DNA gyrase activity) rather than direct cell lysis. unict.itdrugbank.com However, the distinction between bacteriostatic and bactericidal can be concentration-dependent. nih.gov Some studies have demonstrated that at higher concentrations, novobiocin can exhibit bactericidal activity against certain pathogens like S. aureus. oup.com For instance, one study noted a significant effect on S. aureus biofilm viability within 3 hours of exposure. oup.com Time-kill curve analyses are instrumental in visualizing this kinetic behavior, showing a stabilization of the bacterial population with bacteriostatic agents and a decline with bactericidal ones. nih.gov

Molecular and Mechanistic Basis of Synergy with Other Antimicrobial Agents

The increasing prevalence of antibiotic resistance has spurred research into combination therapies to enhance efficacy and suppress the development of resistance. nih.gov

Investigations into Combination Therapies for Resistance Suppression

Novobiocin has been investigated in combination with various other antimicrobial agents to combat resistance. A key strategy involves pairing novobiocin with drugs that have different mechanisms of action. nih.gov This approach makes it more difficult for bacteria to develop resistance, as they would need to acquire multiple mutations simultaneously. nih.gov

For example, the combination of novobiocin and rifampicin (B610482) has been shown to be effective in preventing the emergence of rifampin-resistant S. aureus strains. researchgate.netnih.gov Similarly, synergistic effects have been observed when novobiocin is combined with agents that disrupt the outer membrane of Gram-negative bacteria, such as polymyxin (B74138) B nonapeptide (PMBN). acs.orgadelaide.edu.au This disruption allows novobiocin, which is primarily active against Gram-positive bacteria, to penetrate and inhibit the growth of Gram-negative pathogens. acs.orgadelaide.edu.au The rationale behind such combinations is to broaden the spectrum of activity and overcome intrinsic resistance mechanisms. acs.org Studies have also explored synergy with other classes of antibiotics, including β-lactams and tetracyclines, with the goal of enhancing antibacterial activity and overcoming resistance in challenging pathogens. frontiersin.orgnih.gov

In Vitro and Cell-Based Studies of Non-Bacterial Target Modulation

Beyond its antibacterial properties, novobiocin has been found to interact with eukaryotic cellular targets, leading to a range of biological effects.

Analysis of Cellular Responses and Molecular Pathways Affected by Novobiocin Calcium in Eukaryotic Model Systems

A significant non-bacterial target of novobiocin in eukaryotic cells is the 90-kDa heat shock protein (Hsp90). nih.goveurekaselect.com Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, signaling, and survival, including several oncoproteins. eurekaselect.comspandidos-publications.com

Novobiocin acts as a C-terminal inhibitor of Hsp90, binding to a secondary ATP-binding site at the C-terminus of the protein. eurekaselect.comnih.gov This is distinct from many other Hsp90 inhibitors that target the N-terminal ATP-binding site. eurekaselect.com By binding to the C-terminus, novobiocin disrupts the Hsp90 chaperone cycle, leading to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. nih.govrsc.org This inhibitory action has been shown to induce the degradation of key cancer-related proteins such as ErbB2, mutant p53, and Raf-1 in breast cancer cells. nih.gov

The inhibition of Hsp90 by novobiocin triggers a variety of cellular responses. In cancer cell lines, it can lead to the inhibition of proliferation and migration. selleckchem.com Studies have also demonstrated that novobiocin can induce apoptosis (programmed cell death) in certain cancer cells. spandidos-publications.comselleckchem.com Furthermore, novobiocin has been shown to affect intracellular calcium levels and stimulate eryptosis, a form of programmed cell death in red blood cells. selleckchem.comfrontiersin.org These findings highlight the potential of novobiocin and its analogs as modulators of key cellular pathways in eukaryotic systems, with implications for cancer therapy and other diseases. ucl.ac.ukmdpi.comcansa.org.za

Novobiocin Calcium in Modern Drug Discovery and Development Paradigms

Repurposing and Analog Development Strategies for Novobiocin (B609625) Calcium

The inherent bioactivity of Novobiocin calcium has spurred extensive research into its potential beyond its original antibacterial indication. Scientists are actively exploring its role as a lead compound for new inhibitors and its ability to modulate novel cellular targets.

This compound as a Lead Compound for Novel Gyrase and Topoisomerase Inhibitors

Novobiocin's primary molecular target is the ATPase activity of bacterial DNA gyrase (GyrB) and, to a lesser extent, topoisomerase IV (ParE), enzymes crucial for DNA replication and repair. newdrugapprovals.orgwikipedia.orgdiva-portal.org This inhibitory action has made it a foundational structure for the rational design of new antibacterial agents. acs.org The goal is to create derivatives that retain or enhance the inhibitory effect on these essential bacterial enzymes while overcoming the limitations of the parent compound, such as the development of resistance. acs.orgscholaris.ca

Research has focused on modifying the three key moieties of the novobiocin structure: the coumarin (B35378) ring, the noviose sugar, and the benzamide (B126) group, to improve its pharmacological properties. diva-portal.org For instance, the development of dual-targeting inhibitors that are effective against both DNA gyrase and topoisomerase IV is a key strategy to combat resistance. nih.gov One such compound, 7a , demonstrated balanced dual inhibition and potent antibacterial activity. acs.org Similarly, the development of novel bacterial topoisomerase inhibitors (NBTIs) represents a significant advancement, with some candidates progressing to clinical trials. researchgate.net These efforts highlight the enduring potential of the novobiocin scaffold in generating next-generation antibiotics. acs.org

wikipedia.orgprobes-drugs.org| Compound/Class | Target(s) | Key Research Finding | Citation |

|---|---|---|---|

| Novobiocin | DNA Gyrase (GyrB), Topoisomerase IV (ParE) | Inhibits ATPase activity, serving as a competitive inhibitor. | |

| Compound 7a | DNA Gyrase and Topoisomerase IV (dual inhibitor) | Showed balanced dual enzyme inhibition and potent antibacterial activity with good solubility. |

Exploiting Novel Target Modulations for Therapeutic Innovation Beyond Traditional Antimicrobials

Beyond its antibacterial properties, novobiocin has been found to interact with other crucial cellular proteins, opening avenues for its repurposing in various diseases. A significant area of this research is its role as an inhibitor of Heat Shock Protein 90 (Hsp90). harvard.eduspandidos-publications.com Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. spandidos-publications.comnih.gov Novobiocin binds to the C-terminal ATP-binding site of Hsp90, disrupting its function and leading to the degradation of client proteins. spandidos-publications.comdovepress.com This has prompted the development of novobiocin analogs with improved affinity and specificity for Hsp90 as potential anticancer agents. nih.gov For example, the analog F-4 showed superior cytotoxicity in prostate cancer cell lines compared to N-terminal Hsp90 inhibitors. nih.gov Another derivative, KU-32 , was developed as a C-terminal inhibitor of Hsp90 and has shown promise in protecting against glucose-induced death of neurons, suggesting a potential therapeutic role in diabetic neuropathy. nih.govresearchgate.net

More recently, novobiocin was identified as an inhibitor of DNA polymerase theta (Polθ), a key enzyme in a DNA repair pathway. cancer.gov This discovery has significant implications for cancer therapy, particularly for tumors that have developed resistance to PARP inhibitors. cancer.gov Studies have shown that novobiocin can kill cancer cells deficient in homologous recombination repair and shrink tumors in mouse models of triple-negative breast cancer. cancer.gov

Furthermore, novobiocin has been investigated for its potential in treating viral infections, such as its inhibitory effect on the Japanese Encephalitis Virus (JEV). jpionline.org Its ability to act as a plasmid curing agent, eliminating extrachromosomal DNA that often carries antibiotic resistance genes, is another area of active research. amr-insights.eunih.gov

spandidos-publications.comnih.govdovepress.comnih.gov| Target | Therapeutic Area | Mechanism/Key Finding | Citation |

|---|---|---|---|

| Heat Shock Protein 90 (Hsp90) | Cancer, Neurodegenerative Disease | Inhibits the C-terminal ATP-binding site, leading to client protein degradation. Analogs like F-4 and KU-32 show promise. | |

| DNA Polymerase Theta (Polθ) | Cancer | Inhibits Polθ, killing cancer cells with deficiencies in DNA repair, including those resistant to PARP inhibitors. |

Strategies for Overcoming Resistance to Aminocoumarin Antibiotics

The emergence of bacterial resistance is a significant hurdle for any antibiotic, and the aminocoumarins are no exception. acs.org Researchers are employing sophisticated strategies to design new derivatives that can evade resistance mechanisms and are exploring combination therapies to enhance their efficacy.

Design of Next-Generation this compound Derivatives with Enhanced Resistance Profiles

A primary strategy to combat resistance is the rational design of new novobiocin derivatives. This involves modifying the novobiocin scaffold to create compounds that are less susceptible to the common mechanisms of resistance, such as target mutation. acs.org For example, researchers are developing dual-targeting inhibitors that simultaneously act on both DNA gyrase and topoisomerase IV, making it more difficult for bacteria to develop resistance through a single-point mutation. nih.govnih.gov

Another approach involves creating analogs that bind to different sites on the target enzyme. For instance, novel inhibitors have been identified that bind to a pocket on GyrB adjacent to the novobiocin-binding site, suggesting a different resistance mechanism. oup.com The development of compounds with improved solubility and reduced plasma protein binding is also crucial for enhancing their bioavailability and efficacy. nih.govacs.org Furthermore, some next-generation derivatives have been specifically designed to have no cross-resistance with novobiocin, a critical feature for their potential clinical use against resistant strains. researchgate.net

Development of Combination Therapies Based on Mechanistic Understanding of Resistance

Combining novobiocin or its derivatives with other therapeutic agents is a promising strategy to overcome resistance and broaden their spectrum of activity. acs.orgacs.org This approach can involve pairing them with other antibiotics or with non-antibiotic adjuvants that can disarm bacterial resistance mechanisms.

One successful strategy involves combining novobiocin with agents that increase the permeability of the bacterial outer membrane in Gram-negative bacteria, making them susceptible to antibiotics that are typically only effective against Gram-positive organisms. ucl.ac.uk For example, the lipoguanidine compound 5g has been shown to sensitize Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli to novobiocin. ucl.ac.uk

Advanced Methodologies in Novobiocin Calcium Research

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical techniques are crucial for a detailed understanding of the direct interactions between Novobiocin (B609625) calcium and its molecular targets. These methods quantify the binding events and elucidate the associated thermodynamic and conformational changes.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. creative-proteomics.comnuvisan.comdovepress.com It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding between a ligand, such as Novobiocin, and a target protein immobilized on a sensor chip. creative-proteomics.comnuvisan.com The SPR signal, measured in response units (RU), is directly proportional to the mass of the analyte binding to the surface. creative-proteomics.comyoutube.com

In Novobiocin research, SPR has been instrumental in characterizing its binding to various protein targets. For instance, SPR analysis has been used to study the interaction of Novobiocin with DNA gyrase. creative-proteomics.com A study demonstrated concentration-dependent binding of Novobiocin to an immobilized DNA gyrase truncate. creative-proteomics.com Another application of SPR is in investigating the interaction of antibiotics with serum proteins like human serum albumin (HSA). asm.org Novobiocin has been identified as a strong binder to HSA, with studies showing it can occupy up to two sites on the protein. asm.org This interaction is significant as only the unbound fraction of an antibiotic is typically considered pharmacologically active. asm.org

The data derived from SPR, such as the equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd), are vital for understanding the potency and specificity of Novobiocin. creative-proteomics.comnuvisan.com This information is critical for structure-activity relationship (SAR) studies and in the development of novel Novobiocin analogues with improved target affinity. nuvisan.comnih.gov For example, SPR was used to demonstrate that a Novobiocin analogue, F-4, binds specifically and cooperatively to Hsp90 with a Kd of 100 µM. nih.gov

| Ligand | Target | Affinity (KD) | Key Findings | Reference |

|---|---|---|---|---|

| Novobiocin | DNA Gyrase (truncate) | Not specified in abstract | Concentration-dependent binding observed. | creative-proteomics.com |

| Novobiocin | Human Serum Albumin (HSA) | Not specified in abstract | Strong binder, occupying up to 2 sites. | asm.org |

| F-4 (Novobiocin analogue) | Hsp90 | 100 µM | Specific and cooperative binding. | nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. units.itmalvernpanalytical.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). malvernpanalytical.comresearchgate.nettainstruments.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding process. malvernpanalytical.com

ITC is particularly valuable in Novobiocin research as it provides information on the mechanism of action without the need for labeling or immobilization. researchgate.net For example, ITC has been used to study the interaction of Novobiocin with its target proteins, revealing the thermodynamic signatures of these binding events. mdpi.comnih.gov A study investigating the interaction between caffeine (B1668208) and Novobiocin used ITC to reveal weak interactions, characterized by a low association constant (KAC) and a small enthalpy change (ΔH). mdpi.com In another study, ITC was used to investigate the binding of a Novobiocin derivative, KU-32, to Hsp90, helping to elucidate its modulatory effects on the chaperone's function. nih.gov

The thermodynamic parameters obtained from ITC experiments are crucial for understanding the nature of the binding. For instance, a negative enthalpy change suggests an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions, while changes in entropy can indicate the role of hydrophobic interactions and conformational changes upon binding. semanticscholar.org

| Interacting Molecules | Binding Affinity (Ka or KAC) | Enthalpy Change (ΔH) | Stoichiometry (n) | Key Finding | Reference |

|---|---|---|---|---|---|

| Novobiocin and Caffeine | 30.51 M-1 (KAC) | Low | Not specified | Indicates weak interactions. | mdpi.com |

| KU-32 (Novobiocin derivative) and Hsp90 | Not specified | Not specified | Not specified | Used to characterize the modulation of Hsp90 function. | nih.gov |

Hydrogen Deuterium (B1214612) Exchange-Mass Spectrometry (HX-MS) for Conformational Dynamics

Hydrogen Deuterium Exchange-Mass Spectrometry (HDX-MS) is a powerful technique for studying protein structure, dynamics, and interactions in solution. ucsd.edunih.govox.ac.uk It measures the rate at which backbone amide hydrogens exchange with deuterium in a deuterated solvent. thermofisher.com The exchange rate is dependent on the protein's conformation, with regions that are structured and less solvent-accessible exchanging more slowly than flexible or disordered regions. ox.ac.ukthermofisher.com By comparing the deuterium uptake of a protein in its free state versus its ligand-bound state, HDX-MS can identify binding sites and allosteric conformational changes. ucsd.edunih.gov

In the context of Novobiocin research, HDX-MS has been employed to map the binding site of Novobiocin on its target proteins and to understand the resulting conformational changes. nih.gov For example, HDX-MS was used to investigate the binding of Novobiocin to the ATPase domain of DNA polymerase θ (Polθ). nih.govbiorxiv.org This study revealed that Novobiocin binds to an allosteric site, rather than the ATP-binding pocket, leading to conformational changes that inhibit the enzyme's activity. nih.gov The technique was able to pinpoint specific regions of the protein that were protected from deuterium exchange upon Novobiocin binding, thus mapping the interaction site. nih.gov These findings demonstrated the unique ability of HDX-MS to distinguish between different binding modes and to reveal the dynamic consequences of ligand binding. nih.govnih.gov

| Protein Target | Key Finding from HDX-MS | Implication | Reference |

|---|---|---|---|

| DNA polymerase θ (Polθ) | Novobiocin binds to an allosteric site, not the ATP-binding pocket. | Revealed a non-competitive inhibition mechanism and induced conformational changes. | nih.gov |

| Polθ | Deletion of the Novobiocin sugar group resulted in reduced HX-MS interactions. | Supports a specific binding orientation of Novobiocin. | nih.gov |

'Omics' Approaches to Study Cellular Responses and Resistance

'Omics' technologies provide a global view of cellular processes by simultaneously measuring large numbers of biological molecules such as transcripts, proteins, and metabolites. These approaches are invaluable for understanding the complex cellular responses to Novobiocin calcium and the mechanisms underlying the development of resistance.

Transcriptomics and Proteomics for Gene and Protein Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are powerful tools for profiling the global changes in gene and protein expression in response to a stimulus like Novobiocin. nih.govslideshare.net These methods can identify pathways that are up- or down-regulated, revealing the cell's adaptive strategies and potential resistance mechanisms. 10xgenomics.comelifesciences.org

In the context of Novobiocin, transcriptomic and proteomic studies have been conducted on various bacteria to understand its mode of action and the cellular response. For example, studies in Haemophilus influenzae have shown that Novobiocin induces the expression of DNA gyrase. nih.gov A comprehensive proteomic analysis in Bacillus subtilis showed that each antibiotic, including Novobiocin, elicits a unique protein expression profile. nih.gov This "protein fingerprint" can be used to classify antibiotics based on their mechanism of action. nih.gov For Novobiocin, which targets DNA gyrase, the proteomic response would be expected to reflect the cellular stress caused by impaired DNA replication. nih.gov

Furthermore, 'omics' approaches are critical for dissecting resistance mechanisms. By comparing the transcriptomes or proteomes of Novobiocin-sensitive and resistant strains, researchers can identify genes and proteins that are differentially expressed and contribute to the resistant phenotype. scienceopen.comresearchgate.net For instance, mutations in the gyrB gene, which encodes a subunit of DNA gyrase, are a primary cause of Novobiocin resistance. scienceopen.comresearchgate.net Transcriptomic and proteomic analyses can reveal the downstream consequences of such mutations on cellular physiology. scienceopen.com

Metabolomics for Understanding Metabolic Adjustments in Response to this compound